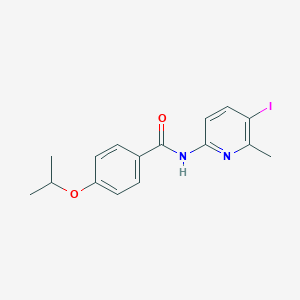![molecular formula C19H12ClN3O5 B244831 N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide, also known as CMNB-F2, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields.
作用機序
The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to inhibit the activity of key enzymes such as topoisomerase II and cyclooxygenase-2, which are involved in DNA replication and inflammation, respectively.
Biochemical and Physiological Effects:
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory and oxidative stress pathways. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide for lab experiments is its broad-spectrum activity against various cancer cell lines and infectious agents. N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the limitations of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide, including the development of more potent analogs, the identification of its molecular targets, and the evaluation of its efficacy in animal models of disease. Additionally, the potential use of N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide in combination with other drugs or therapies should be explored to maximize its therapeutic potential. Finally, the development of novel drug delivery systems for N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide may enhance its bioavailability and reduce potential toxicity.
合成法
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide can be synthesized through a multistep process involving the condensation of 3-chloro-4-methylphenylamine with salicylic acid, followed by the reaction of the resulting intermediate with 5-nitrofuran-2-carboxylic acid. The final product is obtained through purification and crystallization steps.
科学的研究の応用
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In neurodegenerative diseases, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of diseases such as Alzheimer's and Parkinson's. In infectious diseases, N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
特性
分子式 |
C19H12ClN3O5 |
|---|---|
分子量 |
397.8 g/mol |
IUPAC名 |
N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C19H12ClN3O5/c1-10-2-3-11(8-13(10)20)19-22-14-9-12(4-5-15(14)28-19)21-18(24)16-6-7-17(27-16)23(25)26/h2-9H,1H3,(H,21,24) |
InChIキー |
ZTFWQEQSUDLAFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
正規SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-butoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244748.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B244758.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B244763.png)
![3,5-dimethyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244764.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B244766.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3,5-dimethylbenzamide](/img/structure/B244767.png)
![N-[4-(butanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244768.png)
![2-[(3,5-Dimethylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B244769.png)

![Dimethyl 5-({[(3,5-dimethylbenzoyl)amino]carbothioyl}amino)isophthalate](/img/structure/B244772.png)